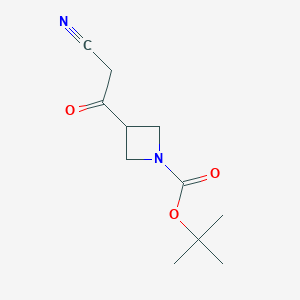

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate is an organic compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of an azetidine ring, a cyano group, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features and reactivity .

Méthodes De Préparation

The synthesis of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with diethyl cyanomethylphosphonate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the cyanomethylphosphonate to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted azetidines.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include substituted azetidines, amines, and carboxylic acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development:

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate serves as a critical intermediate in the synthesis of several pharmaceuticals, including Janus kinase (JAK) inhibitors. JAK inhibitors are significant in treating inflammatory and autoimmune diseases such as rheumatoid arthritis and alopecia areata. The compound's ability to inhibit JAK enzymes makes it a target for drug development aimed at modulating immune responses.

Case Study: Baricitinib Synthesis

Baricitinib is a JAK inhibitor approved for rheumatoid arthritis treatment. This compound is utilized in its synthesis due to its structural compatibility with the active site of JAK enzymes, facilitating effective inhibition.

Agrochemical Applications

Pesticide Development:

The compound's reactivity allows it to be employed in the synthesis of agrochemicals, particularly pesticides. Its stability under various environmental conditions makes it suitable for use in formulations designed to protect crops from pests and diseases.

Key Mechanisms:

- JAK Inhibition: The compound effectively inhibits JAK enzymes, which play a vital role in mediating inflammatory responses.

- Enzyme Interaction: It can bind to enzyme active sites, altering their activity through competitive or non-competitive inhibition.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The cyano group and the azetidine ring provide sites for nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a cyanomethyl group instead of a cyanoacetyl group.

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a cyanoacetyl group.

Benzyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Activité Biologique

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate, with the chemical formula C₁₁H₁₆N₂O₃ and CAS Number 887594-13-0, is a compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

- Molecular Formula: C₁₁H₁₆N₂O₃

- Molecular Weight: 216.26 g/mol

- Structure: The compound features an azetidine ring, a tert-butyl group, and a cyanoacetyl moiety, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to bind to active sites can alter enzyme activity, leading to therapeutic effects.

- JAK Inhibition: Research indicates that this compound may act as a Janus Kinase (JAK) inhibitor, which is significant for treating inflammatory and autoimmune diseases. JAKs play a crucial role in signaling pathways for cytokines and growth factors, making their inhibition a valuable therapeutic strategy .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is linked to its structural features that facilitate interaction with microbial cell membranes.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. By inhibiting specific inflammatory pathways, it may help in the management of conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

-

Case Study on Anti-inflammatory Activity:

- A study investigated the effects of this compound on animal models of inflammation. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Antimicrobial Efficacy Study:

- Another study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings showed promising results, with the compound exhibiting effective inhibition zones in bacterial cultures.

Comparative Analysis

To understand the relative efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | C₁₀H₁₄N₂O₂ | Moderate antimicrobial activity |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C₉H₁₈N₂O | Anti-inflammatory properties |

| Tert-butyl azetidine-1-carboxylate | C₉H₁₅NO₂ | Limited biological activity |

Propriétés

IUPAC Name |

tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQMPWWBTIXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695290 | |

| Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-13-0 | |

| Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.